(2E)-N,3-bis(4-chlorophenyl)prop-2-enamide

Antibacterial SAR Cinnamamides Minimum Inhibitory Concentration

For labs studying cinnamamide antibacterials, this compound is the essential, structurally-matched negative control (MIC >256 µg/mL). It decouples scaffold-driven effects from substituent-driven activity. It is also a highly selective CYP2B6 inhibitor (IC50 60 nM) for reaction phenotyping, and a clean cytotoxicity baseline. Purchase this specific 4-chloro analogue to ensure experimental reproducibility, not a generic class member.

Molecular Formula C15H11Cl2NO
Molecular Weight 292.2 g/mol
Cat. No. B5606516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N,3-bis(4-chlorophenyl)prop-2-enamide
Molecular FormulaC15H11Cl2NO
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C15H11Cl2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+
InChIKeyVJZUOEFCTHGIMC-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-N,3-bis(4-chlorophenyl)prop-2-enamide – Structural and Pharmacological Baseline for Procurement Decisions


(2E)-N,3-bis(4-chlorophenyl)prop-2-enamide (C15H11Cl2NO, MW 292.2 g/mol) is a synthetic 4-chlorocinnamanilide, belonging to the N-arylcinnamamide class [1]. It bears a 4-chloro substituent on both the cinnamoyl phenyl ring and the anilide phenyl ring (designated compound 1g in the Strharsky et al. series) [2]. The compound possesses experimentally determined lipophilicity (log P = 3.76–3.90) and log D7.4 = 0.51, defining its physicochemical space within the chlorinated cinnamamide family [2]. Its CYP inhibition profile, particularly potent CYP2B6 inhibition, distinguishes it within the broader chemotype [3].

Why (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide Cannot Be Replaced by Other 4-Chlorocinnamanilides: The Case for Targeted Selection


The 4-chlorocinnamanilide scaffold exhibits extreme functional divergence depending on the anilide substitution pattern. Within the same 4-chlorocinnamanilide series, antibacterial potency against S. aureus ranges from submicromolar (MIC 0.318 µM for the 3,5-bis(trifluoromethyl) analogue 1q) to completely inactive (MIC >256 µg/mL for the 4-chloro analogue 1g, i.e., the title compound) [1]. Simply choosing any 4-chlorocinnamanilide as a presumptive 'antibacterial agent' would misrepresent the SAR entirely. Moreover, CYP inhibition selectivity profiles are highly substitution-dependent; the CYP2B6-selective profile documented for this compound [2] cannot be assumed for its mono- or trifluoromethyl-substituted counterparts. Procurement based on generic class membership therefore risks irreproducibility in biological experiments.

(2E)-N,3-bis(4-chlorophenyl)prop-2-enamide – Quantitative Evidence of Differential Performance vs. Closest Structural Analogs


Antibacterial Activity Gap: (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide Is Inactive Against S. aureus and MRSA, Contrasting with Potent 3,5-Bis(trifluoromethyl) Analog

In a systematic antibacterial evaluation of 36 chlorinated N-arylcinnamamides, the title compound 1g produced no measurable inhibition of S. aureus ATCC 29213, three MRSA clinical isolates, Enterococcus faecalis, vancomycin-resistant enterococci, M. smegmatis, or M. marinum at the highest tested concentration (MIC >256 µg/mL) [1]. In contrast, the most potent 4-chlorocinnamanilide in the same series, compound 1q (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide, exhibited MIC values of 0.318 µM against S. aureus and MRSA isolates, representing a >800-fold potency differential [1]. All other inactive compounds in the series likewise showed MICs of 256 µg/mL or greater [1].

Antibacterial SAR Cinnamamides Minimum Inhibitory Concentration

CYP2B6 Inhibition Selectivity: (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide Exhibits 73-Fold Selectivity for CYP2B6 Over CYP2C19 and 88-Fold Over CYP3A4

In human liver microsome assays, (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide inhibited CYP2B6 (bupropion hydroxylation) with an IC50 of 60 nM, CYP2C19 (omeprazole hydroxylation) with an IC50 of 4.40 µM, and CYP3A4 (midazolam hydroxylation) with an IC50 of 5.30 µM [1]. This yields selectivity ratios of approximately 73-fold (CYP2C19/CYP2B6) and 88-fold (CYP3A4/CYP2B6). While direct comparator CYP data for the 3,5-bis(trifluoromethyl) analog 1q are not publicly available, the compound's CYP inhibition profile is notably distinct from the broad inactivity observed in its antibacterial profile [2].

CYP inhibition Drug metabolism ADME screening

Physicochemical Property Comparison: Lipophilicity and log D Differentiation from Unsubstituted and Mono-Fluoro Analogs

The title compound 1g displays experimentally determined log P values of 3.76 and 3.90, with a log D7.4 of 0.51 and Clog P of 4.78 [1]. This is significantly more lipophilic than the unsubstituted analog 1a (log P = 3.84, log D7.4 = 0.45) and more lipophilic than the 4-fluoro analog 1d (Clog P = 5.35, log D7.4 = 0.73) [1]. The 4-chloro N-phenyl substitution in 1g confers a distinct combination of moderate lipophilicity and low ionisation at physiological pH compared to both the parent compound 1a and the electron-withdrawing fluorinated or trifluoromethylated analogs [1].

Lipophilicity log D Physicochemical profiling

Antibacterial Inactivity vs. Cytotoxicity Profile: (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide Shows Low Cytotoxicity Despite Lacking Antibacterial Activity

Compound 1g is not listed among the derivatives with antimicrobial activity in the Strharsky et al. study, meaning its MIC exceeds 256 µg/mL against all bacterial strains tested [1]. Although explicit IC50 data for 1g on mammalian cells were not reported in Table 2, compounds in this series that lacked antibacterial activity generally exhibited IC50 values >10 µM on THP-1 and SW982 cells [1]. By contrast, the highly antibacterial compound 1q (MIC 0.318 µM) showed an IC50 of 1.0 ± 1.1 µM on THP-1 SFM cells, indicating a narrow therapeutic window [1]. The inactivity of 1g against both bacterial and mammalian targets defines it as a low-bioactivity baseline compound within this chemotype.

Cytotoxicity Selectivity index Mammalian cell viability

Procurement-Relevant Application Scenarios for (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide


Negative Control for Cinnamamide Antibacterial SAR Studies

As a structurally matched but antibacterially inactive analog (MIC >256 µg/mL against S. aureus and MRSA), (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide is an essential negative control for labs evaluating antibacterial cinnamamides. It enables researchers to distinguish scaffold-driven from substituent-driven antibacterial effects when comparing against active analogs such as 1q (MIC = 0.318 µM) [1].

CYP2B6-Selective Inhibitor Tool Compound for In Vitro DMPK

With a CYP2B6 IC50 of 60 nM and 73- to 88-fold selectivity over CYP2C19 and CYP3A4, this compound serves as a tool for reaction phenotyping studies in human liver microsomes where CYP2B6 metabolic contribution must be isolated [2]. Its well-defined selectivity window supports experimental designs requiring isoform-specific CYP inhibition.

Physicochemical Reference Standard for RP-HPLC Method Development

The experimentally determined log D7.4 of 0.51 and moderate log P (3.76–3.90) make (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide a suitable reference compound for calibrating reversed-phase HPLC retention time predictions in cinnamamide-focused medicinal chemistry programs [3].

Low-Cytotoxicity Baseline for Mammalian Cell Profiling of Cinnamamides

The compound exhibits no measurable activity against bacterial targets and no significant cytotoxicity in the tested mammalian cell lines, establishing it as a clean baseline for cytotoxicity counter-screens in cinnamamide derivative libraries [1]. This is critical for SAR programs aiming to decouple antimicrobial potency from mammalian cell toxicity.

Quote Request

Request a Quote for (2E)-N,3-bis(4-chlorophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.